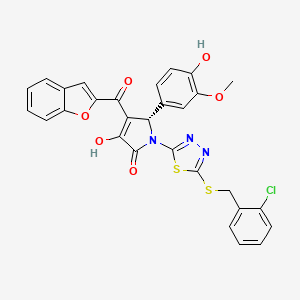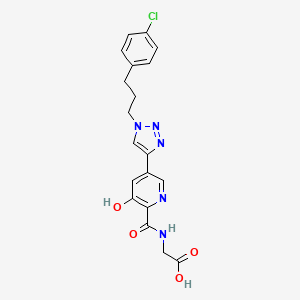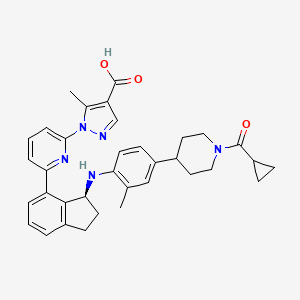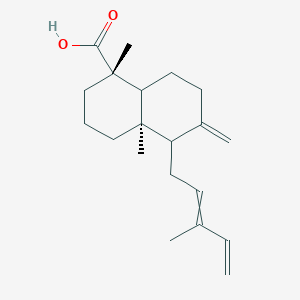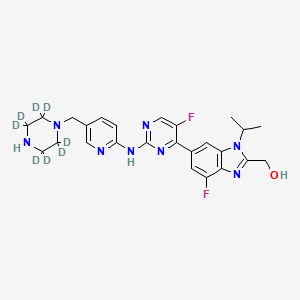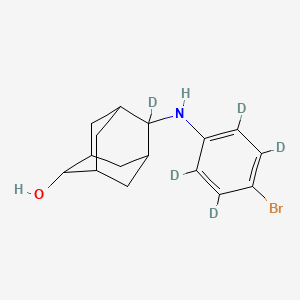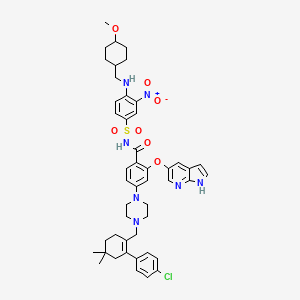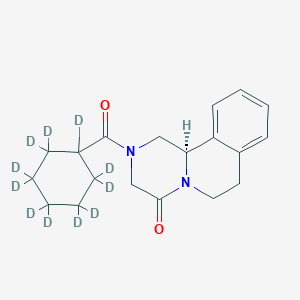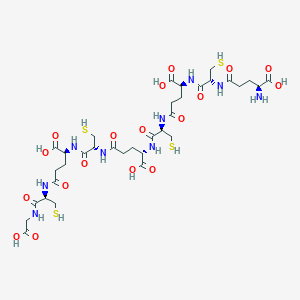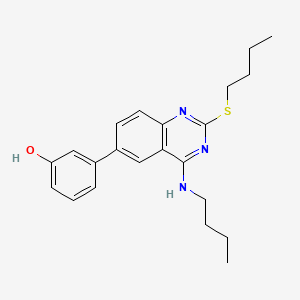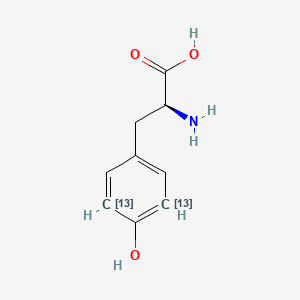
L-Tyrosine-3,5-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine-3,5-13C2: is a stable isotope-labeled form of L-Tyrosine, an aromatic, polar, non-essential amino acid. The labeling involves the incorporation of carbon-13 isotopes at the 3 and 5 positions of the phenol ring. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-3,5-13C2 typically involves the incorporation of carbon-13 labeled precursors into the L-Tyrosine molecule. One common method is the chemical synthesis starting from carbon-13 labeled benzene derivatives, which are then subjected to a series of reactions including nitration, reduction, and amino acid coupling to form the final product .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods such as microbial fermentation. Genetically engineered microorganisms are used to incorporate carbon-13 labeled substrates into the metabolic pathways, resulting in the production of the labeled amino acid .
化学反应分析
Types of Reactions: L-Tyrosine-3,5-13C2 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents
Major Products:
Oxidation: Formation of ortho-quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives
科学研究应用
L-Tyrosine-3,5-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as enzyme kinetics.
Medicine: Used in research related to neurological disorders, as L-Tyrosine is a precursor to neurotransmitters like dopamine and norepinephrine.
Industry: Employed in the production of labeled pharmaceuticals and in the study of drug metabolism .
作用机制
The mechanism of action of L-Tyrosine-3,5-13C2 is similar to that of L-Tyrosine. It acts as a precursor in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. The labeled carbon atoms allow researchers to trace the metabolic pathways and study the kinetics of these processes. The compound is incorporated into proteins and enzymes, enabling the study of their structure and function .
相似化合物的比较
L-Phenylalanine-3,5-13C2: Another labeled amino acid used in metabolic studies.
L-Alanine-3-13C: Used for tracing metabolic pathways involving alanine.
L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride: A deuterium-labeled amino acid used in protein studies .
Uniqueness: L-Tyrosine-3,5-13C2 is unique due to its specific labeling at the 3 and 5 positions of the phenol ring, which allows for detailed studies of aromatic amino acid metabolism. Its applications in tracing neurotransmitter biosynthesis and studying enzyme kinetics make it a valuable tool in both basic and applied research .
属性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
183.17 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(4-hydroxy(3,5-13C2)cyclohexa-1,3,5-trien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3+1,4+1 |
InChI 键 |
OUYCCCASQSFEME-ALJHITAUSA-N |
手性 SMILES |
C1=[13CH]C(=[13CH]C=C1C[C@@H](C(=O)O)N)O |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
